Product packaging for BENZYL 2-OXO-4-PHENYLBUTYRATE(Cat. No.:CAS No. 84688-29-9)

BENZYL 2-OXO-4-PHENYLBUTYRATE

Cat. No.: B028998
CAS No.: 84688-29-9
M. Wt: 268.31 g/mol
InChI Key: PUVAQZVULKCPHQ-UHFFFAOYSA-N
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Description

Significance as a Pivotal Intermediate in Organic Synthesis

The principal significance of benzyl (B1604629) 2-oxo-4-phenylbutyrate lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. smolecule.com ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure. google.com This compound, along with its close analogue ethyl 2-oxo-4-phenylbutyrate (EOPB), serves as a crucial precursor for active pharmaceutical ingredients such as benazepril (B1667978) and lisinopril. smolecule.comgoogle.com

The core utility of this intermediate stems from the chemical reactivity of its α-keto group. This group is susceptible to nucleophilic attack and can be stereoselectively reduced to a hydroxyl group, forming a chiral center. smolecule.com This transformation is a critical step in producing optically active 2-hydroxy-4-phenylbutyrate derivatives, which are the foundational structures for many ACE inhibitors. smolecule.comdntb.gov.ua The benzyl ester functionality provides a means of protecting the carboxylic acid group during these synthetic steps and can be removed later in the synthetic sequence.

The synthesis of these intermediates often involves classic organic reactions. One common method is the Grignard reaction, where a phenylethyl magnesium halide is reacted with a derivative of oxalic acid, like diethyl oxalate (B1200264) or ethyl oxalyl chloride, to form the carbon skeleton of the molecule. smolecule.comgoogle.comgoogle.com

Current Landscape of Research and Unaddressed Challenges in the Synthesis and Application of Benzyl 2-Oxo-4-Phenylbutyrate

The contemporary research landscape for this compound and related α-ketoesters is heavily focused on improving the efficiency and stereoselectivity of their transformations, particularly the reduction of the ketone. While traditional chemical reductants can be used, there is a significant drive towards biocatalytic methods to achieve high enantiomeric purity in the resulting alcohol, which is critical for pharmaceutical applications. researchgate.netacs.org

A major area of investigation is the use of whole-cell biocatalysts, such as baker's yeast, or isolated enzymes like stereospecific carbonyl reductases, for the asymmetric reduction of the keto group. researchgate.netmdpi.com For instance, research has been conducted on the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key building block for ACE inhibitors. dntb.gov.uaresearchgate.net Studies have focused on optimizing various parameters such as enzyme concentration, pH, temperature, and co-solvent systems to maximize both yield and enantiomeric excess (e.e.). researchgate.net

However, these biocatalytic processes present several challenges. A significant hurdle in biphasic systems (where the organic substrate and aqueous biocatalyst are in separate phases) is mass transfer resistance, which limits the interaction between the substrate and the catalyst, leading to low reaction rates and productivity. mdpi.com Researchers are actively exploring novel solutions to overcome this limitation. One innovative approach involves the use of thermosensitive ionic liquids in a biphasic system. mdpi.com This system is homogeneous at a lower reaction temperature, facilitating efficient catalysis, and separates into two phases at a higher temperature, simplifying product separation. mdpi.com

Research Findings on the Reduction of a Related Intermediate (Ethyl 2-oxo-4-phenylbutyrate)

Catalytic SystemKey Optimization ParametersReported OutcomeChallenges Addressed
Baker's yeast with thermosensitive ionic liquids Phase transformation temperature, solvent systemIncreased yield (35%) and enantiomeric excess (25-30%) compared to conventional systemsOvercoming mass transfer resistance in biphasic systems mdpi.com
Recombinant E. coli expressing Carbonyl Reductase (KmCR) IPTG concentration, induction temperature, reaction pH, enzyme concentrationHigh productivity (approx. 62%) and enantiomeric excessOptimization of enzyme expression and reaction conditions for higher efficiency researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B028998 BENZYL 2-OXO-4-PHENYLBUTYRATE CAS No. 84688-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVAQZVULKCPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593196
Record name Benzyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84688-29-9
Record name Benzyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzyl 2 Oxo 4 Phenylbutyrate and Its Analogues

Chemoenzymatic and Biocatalytic Approaches to 2-Oxo-4-Phenylbutyrate Ester Synthesis

Chemoenzymatic and biocatalytic methods offer significant advantages over traditional chemical synthesis routes, including milder reaction conditions, higher selectivity, and a reduced environmental footprint. These approaches leverage the catalytic power of enzymes to perform specific chemical transformations, often with exquisite control over stereochemistry.

Enantioselective Bioreduction Strategies for Chiral Hydroxy Esters

The asymmetric reduction of 2-oxo-4-phenylbutyrate esters to their corresponding chiral hydroxy esters is a critical step in the synthesis of many active pharmaceutical ingredients. Biocatalytic reduction using carbonyl reductases has emerged as a highly effective strategy for achieving high enantiomeric excess (e.e.) of the desired (R)- or (S)-hydroxy ester. While much of the research has focused on the ethyl ester analogue, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), the principles and methodologies are broadly applicable to the synthesis of the benzyl (B1604629) analogue.

A variety of carbonyl reductases (also known as ketoreductases) have been identified and engineered to improve their activity, stability, and stereoselectivity towards 2-oxo-4-phenylbutyrate esters. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies, utilize nicotinamide (B372718) cofactors (NADH or NADPH) to deliver a hydride to the ketone functionality.

Researchers have explored enzymes from various microbial sources. For instance, a stereospecific carbonyl reductase from Kluyveromyces marxianus (KmCR) has been successfully employed for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. tpcj.org Similarly, carbonyl reductases from Candida krusei SW2026 and Gluconobacter oxydans have been characterized and optimized for the reduction of ethyl 2-oxo-4-phenylbutyrate. Structure-guided rational design and directed evolution have been powerful tools in enhancing the catalytic performance of these enzymes. By identifying key amino acid residues in the active site, researchers have been able to create variants with significantly increased catalytic efficiency and stereoselectivity. For example, a triple mutant of Gluconobacter oxydans carbonyl reductase (GoCR) exhibited a 37-fold increase in catalytic efficiency and improved the enantiomeric excess from 43.0% to over 99%. researchgate.net

Enzyme (Source)SubstrateProductEnantiomeric Excess (e.e.)Key Findings
KmCREthyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate≥99.9%High stereospecificity and productivity. tpcj.org
GoCR (Wild-type)Ethyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate43.0%Low initial stereoselectivity. researchgate.net
GoCR (mut-W193L/C93I/I187L)Ethyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate>99%37.0-fold increase in catalytic efficiency. researchgate.net
Carbonyl ReductaseEthyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrateHighNADPH-dependent enzyme with high enantioselectivity.

Whole-cell biocatalysis using engineered microbial strains offers several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors and protection of the enzyme from the reaction environment. Screening of diverse microbial collections, including bacteria, yeasts, and fungi, has been a fruitful approach for discovering novel biocatalysts for the reduction of 2-oxo-4-phenylbutyrate esters.

The efficiency of the biocatalytic reduction is highly dependent on various process parameters. Optimization of these parameters is crucial for developing a commercially viable process.

Substrate and Product Concentration Effects: High concentrations of the ketoester substrate or the alcohol product can lead to enzyme inhibition or toxicity to the microbial cells. Strategies to mitigate these effects include substrate feeding, in-situ product removal, and the use of two-phase solvent systems. For the reduction of ethyl 2-oxo-4-phenylbutyrate, a substrate feeding strategy in a fed-batch reactor has been shown to significantly increase the final product concentration by maintaining the substrate concentration below the inhibitory level. nih.gov

Cofactor Regeneration Systems: The high cost of nicotinamide cofactors (NADH and NADPH) necessitates their efficient regeneration for large-scale applications. Two main strategies are employed:

Enzyme-coupled regeneration: This involves using a second enzyme and a sacrificial co-substrate to regenerate the cofactor. Common systems include glucose dehydrogenase (GDH) with glucose, formate (B1220265) dehydrogenase (FDH) with formate, and alcohol dehydrogenases (ADHs) with a secondary alcohol like isopropanol. researchgate.netillinois.edu

Substrate-coupled regeneration: In this approach, the same enzyme that catalyzes the primary reduction reaction also oxidizes a co-substrate to regenerate the cofactor. This is a more atom-economical approach but requires an enzyme with broad substrate specificity.

The choice of cofactor regeneration system depends on factors such as the cost and availability of the co-substrate, the compatibility of the regeneration enzyme with the primary reaction conditions, and the potential for byproduct inhibition. nih.gov

ParameterConditionEffect on ReactionReference
Substrate Concentration10.3 g·L-1 (Ethyl 2-oxo-4-phenylbutyrate)Optimal for KmCR, higher concentrations can lead to inhibition. tpcj.org
Temperature25 °COptimal for KmCR-catalyzed reduction. tpcj.org
Temperature40 °COptimal for engineered GoCR mutant. researchgate.net researchgate.net
pH6.0Optimal for carbonyl reductase from Candida krusei.

For industrial-scale production, continuous biotransformation processes are often preferred over batch processes due to their higher productivity, better process control, and potential for automation. Different reactor configurations can be employed for the biocatalytic reduction of 2-oxo-4-phenylbutyrate esters.

Stirred-Tank Bioreactors (STRs): These are commonly used for both batch and continuous processes. In a continuous stirred-tank reactor (CSTR), the reactants are continuously fed into the reactor while the product stream is continuously removed. A cascade of CSTRs can be used to achieve higher conversions. nih.gov

Packed-Bed Bioreactors (PBRs): In a PBR, the enzyme is immobilized on a solid support and packed into a column. The substrate solution is then continuously passed through the column. PBRs offer high enzyme loading and can minimize substrate and product inhibition.

Membrane Bioreactors (MBRs): MBRs integrate a membrane separation unit with the bioreactor. This allows for the retention of the enzyme or whole cells in the reactor while the product is continuously removed. Enzyme membrane reactors (EMRs) have been successfully used for the continuous synthesis of chiral alcohols with integrated cofactor regeneration. dechema-dfi.de

The choice of reactor depends on the specific characteristics of the biocatalyst (free enzyme or whole cells, immobilized or not), the reaction kinetics, and the desired production scale. Continuous processes have demonstrated high space-time yields and total turnover numbers for the synthesis of chiral alcohols. rsc.orgtandfonline.com

Enzymatic Derivatization and Esterification with Benzyl Alcohol

The synthesis of Benzyl 2-oxo-4-phenylbutyrate can be achieved through the enzymatic esterification of 2-oxo-4-phenylbutyric acid with benzyl alcohol. Lipases are the most commonly used enzymes for this transformation due to their broad substrate specificity, high stability in organic solvents, and lack of a requirement for cofactors.

The direct esterification of a carboxylic acid with an alcohol is an equilibrium-limited reaction. To drive the reaction towards the product side, strategies such as removing water from the reaction medium (e.g., by using molecular sieves or performing the reaction under vacuum) or using a large excess of one of the reactants are often employed.

Alternatively, transesterification (acidolysis or alcoholysis) can be used. For instance, an existing ester of 2-oxo-4-phenylbutyric acid, such as the ethyl ester, can be reacted with benzyl alcohol in the presence of a lipase (B570770) to yield this compound. The choice of the acyl donor in transesterification can influence the reaction rate and final conversion.

Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, are highly effective for the synthesis of benzyl esters of various carboxylic acids. The reaction is typically carried out in a non-polar organic solvent to minimize hydrolysis of the ester product. The yield of the enzymatic synthesis of benzyl esters is influenced by the structure of the alcohol, with benzyl alcohol generally showing high conversion rates.

AlcoholAcyl DonorEnzymeYield (%)Reference
Benzyl alcoholVinyl acetateCandida antarctica lipase B~90%
4-Methoxybenzyl alcoholVinyl acetateCandida antarctica lipase B>50%
4-Hydroxybenzyl alcoholVinyl acetateCandida antarctica lipase B~17%
Benzyl alcoholAcetic acidPAFR 1a (acid catalyst)96% (GC yield) researchgate.net

Bio-Inspired Catalysis for α-Ketoester Transformations

Bio-inspired catalysis leverages principles from natural enzymatic processes to develop efficient and selective synthetic methods. In the context of α-ketoesters like this compound, a significant bio-inspired transformation is the asymmetric biomimetic transamination to produce optically active α-amino esters. This process mimics the action of transaminase enzymes, which are crucial in amino acid metabolism.

Researchers have developed efficient asymmetric biomimetic transamination of α-keto esters using quinine-derived chiral bases as organocatalysts. nih.govsemanticscholar.org This methodology allows for the synthesis of a wide variety of β-branched α-amino esters with high yields (50-96%) and excellent enantioselectivities (87-95% ee). nih.gov The reaction provides a powerful tool for converting prochiral α-ketoesters into valuable chiral α-amino acid derivatives, which are significant building blocks in pharmaceutical synthesis. The development of such catalytic systems is challenging but offers a direct, organic approach to mimicking enzymatic reactions under mild conditions. semanticscholar.orgopenalex.org

Asymmetric Catalytic Synthesis of 2-Oxo-4-Phenylbutyrate Precursors and Derivatives

Homogeneous Catalysis with Chiral Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of asymmetric synthesis, providing high efficiency and selectivity in the creation of chiral molecules. Chiral metal complexes are particularly effective for synthesizing precursors to this compound.

Asymmetric hydrogenation of α,β-unsaturated esters is a powerful and atom-economical method for establishing stereocenters in the precursors of saturated α-ketoesters. This reaction involves the addition of hydrogen across the carbon-carbon double bond, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

Various transition metal complexes, particularly those of rhodium, iridium, and cobalt, have been employed for this purpose. rsc.orgnsf.govnih.govrug.nl For instance, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been shown to produce chiral products with high yields and stereoselectivities (up to 99% yield, >20:1 dr, and 99% ee). nih.gov Similarly, cobalt complexes with bis(phosphine) ligands can hydrogenate di-, tri-, and tetra-substituted acrylic acid derivatives, which are structurally related to the precursors of this compound, with high yields and enantioselectivities. nsf.gov The rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ester-phosphonates also yields α-chiral products with excellent enantiomeric excess. rug.nl

These methods provide access to chiral saturated esters and ketones that can be further elaborated to yield the target this compound and its chiral derivatives.

Table 1: Examples of Asymmetric Hydrogenation of α,β-Unsaturated Carbonyl Compounds

Metal CatalystLigand TypeSubstrate TypeYieldEnantioselectivity (ee)Reference
IridiumChiral Phosphine (B1218219)Tetrasubstituted α,β-Unsaturated KetonesUp to 99%99% nih.gov
CobaltBis(phosphine) (PhBPE)α,β-Unsaturated Carboxylic AcidsHighHigh nsf.gov
RhodiumPhosphoramiditeα,β-Unsaturated Ester-PhosphonatesExcellentExcellent rug.nl

The success of asymmetric hydrogenation is heavily reliant on the design of the chiral ligand coordinated to the metal center. tcichemicals.com Chiral diphosphine ligands have been instrumental in achieving high performance in metal-catalyzed asymmetric reactions. nih.gov These ligands can be broadly categorized as having either backbone chirality (e.g., BINAP, DuPhos) or being P-chirogenic, with the stereocenter on the phosphorus atom itself (e.g., DIPAMP). tcichemicals.com

The design of these ligands often focuses on creating a rigid and well-defined chiral environment around the metal. For example, bridged C2-symmetric biphenyl (B1667301) phosphine ligands, such as PQ-Phos, create a conformationally rigid scaffold that is essential for effective enantiofacial differentiation. nih.govacs.org This rigidity and the ability to fine-tune the ligand's dihedral angles by altering the chiral tether are key to achieving high enantioselectivity (up to 99.9% ee) in the hydrogenation of substrates like α- and β-ketoesters. acs.org

The electronic properties of the ligand are also crucial. Electron-rich P-chirogenic bisphosphine ligands have been shown to be highly effective and have been used in mechanistic studies of rhodium-catalyzed asymmetric hydrogenations. tcichemicals.com The development of novel chiral backbones, such as the 1,1'-spirobiindane in SDP ligands, continues to be a major focus, leading to highly effective catalysts for the asymmetric hydrogenation of ketones and α,β-unsaturated acids. acs.org The synthesis of these complex ligands has become more practical through methods like the use of phosphine-borane intermediates or atropdiastereoselective coupling, which avoids tedious resolution steps. tcichemicals.comacs.org

Heterogeneous Catalysis for Enantioselective Transformations

While homogeneous catalysts offer excellent selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue by simplifying catalyst recovery and recycling. This approach is highly desirable for industrial applications due to its operational advantages. acs.org

The development of supported chiral catalysts involves immobilizing a homogeneous catalyst onto a solid support, such as a polymer, silica (B1680970), or metal-organic framework (MOF). kaust.edu.saacs.orgacs.org This strategy aims to combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Polymer-supported chiral catalysts have been developed for a range of asymmetric reactions. tandfonline.com For example, chiral amino alcohols bound to a polymer have been used as complexing agents for borane (B79455) in asymmetric reductions. kaust.edu.sa More recently, a polymer-supported chiral copper catalyst demonstrated high reactivity and enantioselectivity in asymmetric conjugate addition reactions, a key C-C bond-forming reaction. acs.orgacs.org The design of such catalysts is critical; factors like reduced steric hindrance within the polymer matrix and a controlled ligand-to-metal ratio are crucial for high efficiency and reusability. acs.org

Another approach involves encapsulating molecular catalysts within nanoreactors, such as silica-based materials with cage-like pores, to prevent catalyst deactivation while maintaining high activity and selectivity. acs.org Heterogeneous catalysts have been successfully applied to the hydrogenation of ketoesters. For example, the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been studied using cinchona-modified platinum-iridium catalysts supported on alumina (B75360) (Pt-Ir/Al2O3). researchgate.net These supported systems are also increasingly used in continuous flow reactors, which can improve catalyst turnover numbers and lifetimes, offering a more efficient and industrially friendly process for organic synthesis. acs.orgmdpi.com

Platinum and Rhodium-Based Heterogeneous Systems

The synthesis of α-keto esters, including this compound, can be approached through advanced catalytic systems. Platinum (Pt) and Rhodium (Rh) based heterogeneous catalysts are notable for their efficacy in key transformations of precursor molecules.

Platinum-based systems are particularly effective in the selective oxidation of α-hydroxy esters, which are direct precursors to α-keto esters. Atomically dispersed platinum catalysts have demonstrated high selectivity by activating the hydroxyl groups for oxidation. mdpi.com While this method offers high atom economy, a significant challenge remains in preventing product degradation through overoxidation and decarboxylation. mdpi.com Platinum-catalyzed enantioselective hydrogenation of α-keto esters is also a crucial method for producing chiral α-hydroxy esters, highlighting the reversible nature of this synthetic approach and the utility of platinum catalysts in stereocontrolled synthesis. sioc-journal.cnresearchgate.net Furthermore, platinum catalysts can be employed in the hydroxycarbonylation of olefins to directly synthesize carboxylic acids, a reaction that could be adapted for creating advanced precursors to α-keto esters. researchgate.net

Rhodium-based systems are instrumental in hydroformylation reactions, which convert alkenes into aldehydes. uni-bielefeld.de This is a highly atom-economical process for creating precursors that can be further elaborated into the target α-ketoester. uni-bielefeld.deuni-bielefeld.de Specifically, the regioselective hydroformylation of β-aryl-substituted α,β-unsaturated carboxylates using non-modified, phosphine-free Rh catalysts can efficiently produce β-aldehydes. uni-bielefeld.de These aldehydes are valuable intermediates that can be transformed into the 4-phenylbutyrate (B1260699) backbone. Rhodium complexes are also employed in hydroacylation reactions, which form ketones by adding an aldehyde across a double bond, another potential route to construct the keto-functionalized carbon skeleton. organic-chemistry.orgnih.gov

Organocatalytic Approaches to α-Functionalized Butyrates

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing pathways to α-functionalized butyrates with high enantioselectivity. These methods often rely on the formation of enamine or enolate intermediates from aldehyde or ketone precursors.

A primary organocatalytic strategy is the Michael addition, which forms new carbon-carbon bonds. mdpi.comrsc.org For instance, the enantioselective Michael addition of aldehydes to acceptors like maleimides or nitroolefins, often catalyzed by chiral amines or thioureas, can produce functionalized succinimide (B58015) or butyrate (B1204436) derivatives. mdpi.comrsc.org These reactions can be performed in environmentally friendly solvents like water, with low catalyst loadings. mdpi.com The direct vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to α,β-unsaturated aldehydes or β-acyl acrylates represents another sophisticated approach to generate highly functionalized butyrate skeletons with excellent stereocontrol. nih.govnih.gov

Catalytic asymmetric α-functionalization of α-branched aldehydes is a challenging but valuable method for creating quaternary carbon stereocenters, which are common in bioactive molecules. nih.gov Organocatalysts, particularly chiral primary and secondary amines, can activate α-branched aldehydes towards reaction with various electrophiles, enabling the introduction of diverse functional groups at the α-position. nih.gov

Classical and Modern Chemical Synthesis Routes to this compound

Beyond catalytic methods, classical and modern organic synthesis reactions provide robust and scalable routes to this compound. The most prominent among these are Grignard reaction-based pathways and condensation reactions.

Grignard Reaction-Based Synthetic Pathways

A widely utilized and direct method for synthesizing 2-oxo-4-phenylbutyrates involves the use of a Grignard reagent. This pathway typically starts with the formation of a 2-phenylethylmagnesium halide from the corresponding β-halo-phenylethane and magnesium metal. google.comgoogle.comguidechem.com

The general scheme involves:

Formation of the Grignard Reagent : 2-Phenylethyl bromide is reacted with magnesium turnings in an aprotic solvent like ether or tetrahydrofuran (B95107) (THF) to form 2-phenylethylmagnesium bromide.

Acylation : The prepared Grignard reagent is then reacted with an appropriate acylating agent, such as diethyl oxalate (B1200264) or an ethyl oxalyl chloride derivative, in a nucleophilic addition reaction. google.comgoogle.comguidechem.com

Workup : The resulting magnesium complex is hydrolyzed, typically with a mild acid, to yield the final α-ketoester product. guidechem.comlibretexts.org While many procedures report the synthesis of the ethyl ester, the methodology is directly applicable to the synthesis of the benzyl ester by using dibenzyl oxalate or a related benzyl oxalyl derivative.

Optimization of Reagent Stoichiometry and Reaction Conditions

The success of the Grignard synthesis is highly dependent on the careful control of reaction parameters to maximize yield and purity.

Reagent Stoichiometry : A slight excess of the Grignard reagent is often used to ensure complete consumption of the oxalate ester. However, a large excess can promote the formation of by-products. Kinetic studies on similar reactions have emphasized that a 1:1 ratio of reactants is ideal for maximizing the conversion to the desired mono-addition product. dtu.dk In patented procedures for the ethyl ester, molar ratios of magnesium to β-bromoethylbenzene are typically around 1:1, while the ratio of the oxalate to the Grignard reagent is also kept close to stoichiometric. google.com

Reaction Conditions :

Temperature : The addition of the Grignard reagent to the oxalate is an exothermic reaction and requires careful temperature control. Low temperatures, ranging from -30°C to 0°C, are often employed during the addition to prevent side reactions. google.comgoogle.com Studies have shown that cryogenic conditions (e.g., -40°C) are essential for achieving mono-addition and preventing the formation of tertiary alcohol by-products. dtu.dkmit.edu

Solvent : The choice of solvent is critical. Aprotic ethers like diethyl ether, tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE) are standard due to their ability to solvate the Grignard reagent. google.com Mixed solvent systems, such as MTBE with a thinner like THF or isopropyl ether, have been used to optimize the reaction. google.com

Reaction Time : Reaction times for both the Grignard formation and the subsequent addition reaction typically range from 1 to 15 hours, depending on the scale and specific conditions. google.com

Below is an interactive data table summarizing typical reaction conditions for the Grignard-based synthesis of ethyl 2-oxo-4-phenylbutyrate, which informs the synthesis of the benzyl analogue.

ParameterValue/RangePurposeReference
Grignard Formation
Mg:Halide Molar Ratio~1:1Stoichiometric conversion google.com
SolventMTBE, THF, Isopropyl EtherSolvation of Grignard reagent google.com
Temperature30°C to 60°CInitiation and completion google.com
Time1 to 12 hoursComplete formation google.com
Addition Reaction
Grignard:Oxalate Ratio~1:1Minimize side reactions dtu.dk
Temperature-30°C to 50°C (0°C to 5°C optimal)Control exothermicity, selectivity google.comgoogle.com
Time1 to 15 hoursEnsure complete reaction google.com
By-product Formation Mitigation and Control

A primary challenge in the Grignard synthesis of α-ketoesters from oxalates is the potential for multiple additions and other side reactions.

Common By-products :

Tertiary Alcohol : The ketone product is more reactive than the starting ester towards the Grignard reagent. This can lead to a second nucleophilic addition, forming a tertiary alcohol (e.g., 2-hydroxy-2-(2-phenylethyl)-4-phenylbutyrate). guidechem.comdtu.dk

Wurtz Coupling Product : A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide, which in this case would produce 1,4-diphenylbutane.

Diketone : Reaction of the Grignard reagent with both ester groups of diethyl oxalate can lead to symmetrical diketones like 1,6-diphenylhexane-2,5-dione. guidechem.com

Mitigation Strategies :

Low Temperature : As mentioned, maintaining cryogenic temperatures during the Grignard addition significantly favors the desired mono-addition product by slowing down the rate of the second addition. dtu.dkmit.edu

Inverse Addition : Slowly adding the Grignard reagent to a solution of the oxalate ester ensures that the concentration of the Grignard reagent is kept low, minimizing the chance of a second addition to the newly formed ketoester.

Use of Alternative Acylating Agents : Using an ethyl oxalyl monochloride-copper complex instead of diethyl oxalate can improve selectivity and lead to higher purity of the final product. google.comguidechem.com

Flow Chemistry : Continuous flow reactors offer precise control over stoichiometry, temperature, and mixing, which can significantly suppress the formation of by-products compared to batch processing. dtu.dkmit.edu

Condensation Reactions for α-Ketoester Formation

Condensation reactions provide an alternative route to the α-ketoester core structure. A relevant method is the Claisen-type condensation between a phenylpropionate ester and an oxalate ester. google.comprepchem.com

The reaction involves the base-promoted condensation of benzyl 3-phenylpropionate (B1229125) with dibenzyl oxalate. A strong base, such as sodium benzylate (the benzyl alcohol equivalent of sodium ethoxide), is used to deprotonate the α-carbon of the benzyl 3-phenylpropionate, forming a nucleophilic enolate. libretexts.orgjove.com This enolate then attacks one of the carbonyl carbons of the dibenzyl oxalate. Subsequent elimination of a benzylate leaving group yields the intermediate β-keto-α-ester adduct, which upon hydrolysis and decarboxylation under acidic conditions, produces the target this compound. prepchem.com

A procedure for the synthesis of the corresponding acid (2-oxo-4-phenylbutyric acid) involves heating ethyl 3-phenylpropionate and ethyl oxalate with sodium ethoxide, followed by acidic hydrolysis and decarboxylation. prepchem.com This method can be adapted by using the appropriate benzyl esters and a non-hydrolytic workup to isolate the target benzyl ester directly. The key is to use a base with an alkoxide that matches the ester group to prevent transesterification. libretexts.orgjove.com

Aldol (B89426) Condensation Variants in Pyruvic Acid or Pyruvate (B1213749) Derivatives

The carbon framework of 2-oxo-4-phenylbutyrate can be constructed through an Aldol-type condensation reaction. One notable route involves the condensation of benzaldehyde (B42025) with pyruvic acid. google.com This reaction, typically base-catalyzed, forms 4-phenyl-2-oxo-3-butenoic acid. The subsequent steps involve the reduction of the carbon-carbon double bond and esterification to yield the final product.

A specific example of this strategy is the reaction between benzaldehyde and pyruvic acid in the presence of potassium hydroxide, which yields the potassium salt of 4-phenyl-2-oxo-3-butenoic acid. After acidification, the unsaturated ketoacid is obtained. This intermediate must then be esterified and subsequently reduced to afford the target 2-oxo-4-phenylbutyrate ester. google.com A patented synthetic route reports a total yield of approximately 69% for this multi-step process which includes the initial aldol condensation, esterification, and a final reduction step using palladium chloride as a catalyst. google.com

ReactantsCatalyst/ConditionsIntermediate ProductSubsequent Steps
Benzaldehyde, Pyruvic AcidPotassium Hydroxide4-phenyl-2-oxo-3-butenoic acidEsterification, Catalytic Reduction

Lewis acidic zeolites have also been explored as catalysts for the C-C coupling of keto esters, such as in the self-aldol condensation of ethyl pyruvate. mit.edu While not a direct synthesis of the target molecule, this research into heterogeneous catalysis for aldol reactions of pyruvate derivatives highlights an area of ongoing development for producing α-keto esters with improved efficiency and sustainability. mit.edu

Dieckmann and Claisen Condensation Strategies

The Claisen condensation is a powerful tool for carbon-carbon bond formation and is central to a common synthetic route for the 2-oxo-4-phenylbutyrate scaffold. This strategy typically involves the reaction of an ester with a β-phenyl group and an oxalate ester.

A well-documented method is the condensation of ethyl 3-phenylpropionate with diethyl oxalate or ethyl oxalate, using a strong base like sodium ethoxide. prepchem.com This reaction forms a diethyl 3-benzyl-oxosuccinate intermediate. google.com The subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions yield the desired 2-oxo-4-phenylbutyric acid, which is the direct precursor for this compound. google.comprepchem.com

Table 1: Claisen Condensation for 2-Oxo-4-Phenylbutyric Acid Synthesis

Starting Materials Base/Solvent Reaction Conditions Intermediate Final Acid Yield

This approach effectively constructs the α-keto acid backbone, which can then be subjected to esterification to introduce the benzyl group as described in section 2.3.4.

Multi-Step Linear and Convergent Synthetic Architectures

Several multi-step synthetic pathways have been devised to produce 2-oxo-4-phenylbutyrate esters. These routes can be linear, where steps are performed sequentially, or convergent, where different fragments are prepared separately and then combined.

Grignard Reagent Route: A common approach involves the use of a Grignard reagent. google.comgoogle.com This route starts with a 2-phenylethyl halide, such as 2-phenylethyl bromide (β-bromoethylbenzene), which is reacted with magnesium metal to form the corresponding Grignard reagent, 2-phenylethylmagnesium bromide. google.com This organometallic species is then reacted with an oxalate derivative, like diethyl oxalate or ethyl oxalyl chloride, in an addition reaction to form the target α-keto ester after an acidic workup. google.comgoogle.com This method is often favored for its relative simplicity and short sequence. google.com However, it requires stringent anhydrous and anaerobic conditions to prevent side reactions and decomposition of the Grignard reagent. google.com Yields for this process after purification can be high, with reports of 88% to 93%. google.comgoogle.com

Acetic Anhydride (B1165640) Route: Another linear synthesis begins with benzaldehyde and involves a condensation reaction with acetic anhydride. google.com The resulting cinnamic acid is then hydrogenated and esterified to produce ethyl phenylpropionate. This ester subsequently undergoes a Claisen condensation with diethyl oxalate to form diethyl 3-benzyl-oxosuccinate. The final steps involve hydrolysis and decarboxylation to give 2-oxo-4-phenylbutyric acid, followed by esterification to yield the desired product. google.com This multi-step process is more complex but utilizes readily available industrial chemicals.

Table 2: Comparison of Multi-Step Synthetic Routes to Ethyl 2-Oxo-4-Phenylbutyrate

Route Key Starting Materials Key Reactions Advantages Disadvantages Reported Yield
Grignard Route 2-Phenylethyl bromide, Diethyl oxalate Grignard formation, Nucleophilic addition Short, simple route Requires strict anhydrous/anaerobic conditions 88-93% google.comgoogle.com

These architectures provide flexibility in accessing the target compound, with the choice of route often depending on the availability of starting materials, scalability, and required purity.

Esterification Methods for the Introduction of the Benzyl Moiety

The final step in many syntheses of this compound is the esterification of 2-oxo-4-phenylbutyric acid with benzyl alcohol. Several methods can be employed for this transformation.

Fischer Esterification: The most traditional method is the Fischer esterification, which involves reacting the carboxylic acid (2-oxo-4-phenylbutyric acid) with an excess of the alcohol (benzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). prepchem.commasterorganicchemistry.com The reaction is an equilibrium process, and water is removed to drive it towards the ester product. masterorganicchemistry.com For example, the synthesis of the analogous ethyl ester is achieved by refluxing 2-oxo-4-phenylbutyric acid in ethanol (B145695) with concentrated sulfuric acid for several hours. prepchem.com A similar procedure would be applied using benzyl alcohol to obtain the title compound.

Alternative Benzylation Reagents: To avoid the often harsh acidic conditions of Fischer esterification, which can be incompatible with sensitive substrates, milder methods have been developed. One such method uses 2-benzyloxy-1-methylpyridinium triflate as a neutral reagent for benzyl group transfer. beilstein-journals.org This reagent is generated in situ from 2-benzyloxypyridine and methyl triflate. It can effectively benzylate alcohols and carboxylic acids under neutral conditions upon warming, offering a valuable alternative for complex syntheses. beilstein-journals.org

Another approach is the direct oxidative transformation of alcohols into esters. nih.gov While typically applied for self-esterification, cross-esterification between different alcohols, such as benzyl alcohol and an aliphatic alcohol, can be achieved. nih.gov These modern methods, often catalyzed by ionic liquids or other novel systems under an oxygen atmosphere, represent a move towards more environmentally benign processes. nih.gov

Table 3: Selected Esterification Methods

Method Reagents Conditions Key Features
Fischer Esterification 2-Oxo-4-phenylbutyric acid, Benzyl alcohol, H₂SO₄ Reflux Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com
Neutral Benzylation Carboxylic acid, 2-Benzyloxy-1-methylpyridinium triflate Warming in a suitable solvent Mild, neutral conditions; suitable for sensitive substrates. beilstein-journals.org

Mechanistic Investigations of Reactions Involving Benzyl 2 Oxo 4 Phenylbutyrate

Elucidation of Reaction Mechanisms in Catalytic and Biocatalytic Processes

The carbonyl group at the α-position of Benzyl (B1604629) 2-oxo-4-phenylbutyrate is a key functional group that dictates its reactivity, particularly in reduction reactions. Both chemical catalysis and biocatalysis are employed to transform this moiety into a hydroxyl group, often with high stereoselectivity.

In catalytic hydrogenation , the mechanism typically involves the use of transition metal catalysts, such as those based on ruthenium, rhodium, or palladium. The reaction proceeds through the coordination of the keto group to the metal center, followed by the heterolytic or homolytic cleavage of dihydrogen. This leads to the formation of a metal hydride species which then transfers a hydride to the carbonyl carbon. For α-keto esters, this process is believed to involve the formation of a transient metal-enolate or a similar intermediate, which subsequently gets protonated to yield the α-hydroxy ester. The choice of catalyst and ligands is critical in influencing the efficiency and stereochemical outcome of the reaction.

Biocatalytic reductions , on the other hand, employ enzymes such as carbonyl reductases or dehydrogenases. These enzymes offer remarkable chemo-, regio-, and stereoselectivity. The mechanism of these biocatalytic transformations involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate within the enzyme's active site. The high degree of stereocontrol is attributed to the specific three-dimensional arrangement of the substrate and cofactor within the chiral environment of the active site. For instance, recombinant E. coli strains co-expressing carbonyl reductase and glucose dehydrogenase have demonstrated effective asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate to its corresponding (R)-hydroxy ester with high enantiomeric excess. nih.gov This suggests a similar highly organized transition state for the benzyl analogue.

Reductive amination represents another important transformation. The reaction of Ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline, for example, proceeds via the initial formation of an imine intermediate, which is then reduced in situ to yield the corresponding amino acid derivative. This transformation is a key step in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates in the reactions of Benzyl 2-oxo-4-phenylbutyrate are challenging due to their short lifetimes. However, their existence is inferred from kinetic studies, computational modeling, and by analogy with related systems.

In metal-catalyzed hydrogenations, a key intermediate is the metal-substrate complex . For α-keto esters, this complex can evolve into a metal enolate or a metal alkoxide of the product before the final product is released. The structure and stability of these intermediates are influenced by the metal, its ligand sphere, and the reaction conditions.

In biocatalytic reductions, the primary intermediate is the enzyme-substrate-cofactor complex . Spectroscopic and crystallographic studies of related enzyme systems have provided insights into the binding modes and the precise orientation of the substrate in the active site, which is crucial for the stereospecific hydride transfer.

For reactions involving strong bases, the formation of an enolate by deprotonation at the α-carbon is a plausible intermediate. The geometry of this enolate (E or Z) can influence the stereochemical outcome of subsequent reactions.

Kinetic and Thermodynamic Profiling of Reaction Pathways

For reactions involving this compound, such as asymmetric reductions, the desired product is often the kinetic product. For instance, in a dynamic kinetic resolution process, a chiral catalyst selectively reduces one enantiomer of a rapidly racemizing starting material faster than the other. This selective acceleration of one reaction pathway over another is a hallmark of kinetic control. The reaction conditions, including temperature, solvent, and catalyst, play a pivotal role in determining whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org

Reaction TypeControlling FactorKey Parameters Influencing ControlPlausible Outcome for this compound
Asymmetric HydrogenationKinetic ControlLow temperature, chiral catalyst, reaction timeFormation of a specific stereoisomer of Benzyl 2-hydroxy-4-phenylbutyrate in high enantiomeric excess.
Enolate FormationKinetic vs. Thermodynamic ControlBase (steric hindrance), temperature, solventFormation of the less substituted (kinetic) enolate with a bulky base at low temperature, or the more substituted (thermodynamic) enolate with a smaller base at higher temperature. masterorganicchemistry.com
Biocatalytic ReductionKinetic ControlEnzyme active site geometry, substrate bindingHighly stereoselective formation of one enantiomer of Benzyl 2-hydroxy-4-phenylbutyrate.

Computational Chemistry in Mechanistic Hypothesis Testing and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. DFT calculations can provide valuable insights into the geometries of reactants, transition states, and intermediates, as well as their relative energies. researchgate.net This information is instrumental in mapping out the potential energy surface of a reaction and identifying the most favorable reaction pathway.

For reactions involving α-keto esters, DFT studies can be used to:

Model catalyst-substrate interactions: Understanding how a chiral catalyst binds to this compound can help rationalize the observed stereoselectivity.

Calculate activation energies: By comparing the activation energies of different possible pathways, the kinetically favored product can be predicted. researchgate.net

Characterize transition state structures: The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes and is key to understanding stereochemical control.

Investigate the role of solvent: Explicit or implicit solvent models can be incorporated into DFT calculations to assess the influence of the reaction medium on the mechanism.

Stereochemical Control Mechanisms in Asymmetric Transformations

Achieving high levels of stereochemical control is a central theme in modern organic synthesis. For this compound, the reduction of the α-keto group generates a new stereocenter. The mechanisms of stereochemical control in these transformations are multifaceted.

In asymmetric catalytic hydrogenation , the chirality of the product is dictated by the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, leading to a diastereomeric transition state. The facial selectivity of the hydride attack is then controlled by this preferred orientation, resulting in the formation of one enantiomer in excess. For example, ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP are highly effective in the asymmetric hydrogenation of β-keto esters, and similar principles apply to α-keto esters.

In biocatalytic reductions , the stereochemical outcome is governed by the intricate architecture of the enzyme's active site. The substrate is held in a precise orientation through a network of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions), allowing the cofactor to deliver the hydride to only one face of the carbonyl group.

Chemical Transformations and Functional Group Interconversions of Benzyl 2 Oxo 4 Phenylbutyrate

Stereoselective Reduction to Chiral Hydroxy Esters

The reduction of the ketone in Benzyl (B1604629) 2-oxo-4-phenylbutyrate to a hydroxyl group introduces a chiral center, leading to the formation of chiral hydroxy esters. These products, such as (R)-2-hydroxy-4-phenylbutyrate, are valuable intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. researchgate.nettandfonline.com The stereochemical outcome of this reduction is of paramount importance, and various methods have been developed to control the diastereoselectivity and enantioselectivity of the reaction.

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically pure compounds. In the case of α-keto esters like Benzyl 2-oxo-4-phenylbutyrate, transition metal-catalyzed hydrogenation using chiral ligands can afford the corresponding α-hydroxy esters with high enantioselectivity. For instance, ruthenium complexes with chiral bisphosphine ligands have been shown to be effective for the hydrogenation of various α-keto esters, yielding products with excellent enantiomeric excesses (ee). acs.org The choice of ligand, solvent, and reaction conditions plays a crucial role in determining the stereochemical outcome.

Enantioselective hydrogenation of the related compound, ethyl 2-oxo-4-phenylbutyrate (EOPB), has been achieved using a cinchonidine-modified Pt/γ-Al₂O₃ catalyst. libretexts.org This heterogeneous catalysis approach resulted in the formation of (R)-(+)-ethyl-2-hydroxy-4-phenylbutyrate with significant enantioselectivity. libretexts.org The solvent and hydrogen pressure were found to be critical parameters influencing the enantiomeric excess of the product. libretexts.org

Furthermore, biocatalytic reductions offer a green and highly selective alternative. Carbonyl reductases from various microorganisms have been successfully employed for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to (R)-2-hydroxy-4-phenylbutyric acid ethyl ester with high conversion rates and enantiomeric excess values often exceeding 99%. tandfonline.com Engineered bi-enzyme coupled systems, which incorporate cofactor regeneration, have demonstrated high efficiency and scalability for industrial production. tandfonline.com

Table 1: Examples of Enantioselective Hydrogenation of 2-Oxo-4-Phenylbutyrate Analogs
SubstrateCatalyst/EnzymeProductEnantiomeric Excess (ee)Reference
Ethyl 2-oxo-4-phenylbutyrateCinchonidine-modified Pt/γ-Al₂O₃(R)-(+)-Ethyl-2-hydroxy-4-phenylbutyrate68% libretexts.org
Ethyl 2-oxo-4-phenylbutyrateCarbonyl reductase (CpCR) with GDH for cofactor regeneration(R)-2-Hydroxy-4-phenylbutyric acid ethyl ester99.9% tandfonline.com
Ethyl 2-oxo-4-phenylbutyrateStereospecific carbonyl reductase KmCREthyl (R)-2-hydroxy-4-phenylbutyrate≥99.9% rsc.org
This table summarizes selected research findings on the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate, a close analog of this compound, highlighting the catalyst or enzyme used and the achieved enantiomeric excess of the corresponding hydroxy ester.

The structure of this compound contains two carbonyl groups: a ketone and an ester. For the synthesis of the desired chiral hydroxy ester, it is crucial to selectively reduce the ketone without affecting the ester functionality. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent that can achieve this chemoselectivity under appropriate conditions. While being a powerful reductant for ketones and aldehydes, it is generally unreactive towards esters.

In a more complex scenario where a carboxylic acid is present alongside a ketone, a highly efficient and facile protocol for the selective reduction of the carboxylic acid has been developed by activating it as a mixed anhydride (B1165640) followed by reaction with sodium borohydride. researchgate.net This demonstrates the possibility of tuning reaction conditions to achieve chemoselectivity in molecules with multiple reducible functional groups. Biocatalytic methods, as mentioned earlier, also exhibit remarkable chemoselectivity, with enzymes specifically targeting the ketone for reduction. nih.gov

Derivatization at the Alpha-Carbon Position

The alpha-carbon of this compound, situated between the two carbonyl groups, possesses acidic protons, making it a prime location for enolate formation and subsequent derivatization. This allows for the introduction of various substituents at this position, further diversifying the molecular scaffold for the synthesis of complex target molecules.

The alpha-alkylation of keto esters is a fundamental carbon-carbon bond-forming reaction. aklectures.com By treating this compound with a suitable base, such as lithium diisopropylamide (LDA), an enolate can be generated. This enolate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha-position. The choice of base is critical to ensure complete and irreversible enolate formation, thereby minimizing side reactions. jove.com

Similarly, alpha-acylation can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride. This introduces an acyl group at the alpha-carbon, leading to the formation of a β-dicarbonyl compound. Transition metal-catalyzed C-H acylation reactions have also been developed as a method to introduce an α-keto ester functional group, although this is typically applied to aromatic C-H bonds rather than the alpha-carbon of a pre-existing keto ester. acs.org

Table 2: General Conditions for Alpha-Alkylation of Keto Esters
StepReagents and ConditionsPurpose
Enolate FormationStrong, non-nucleophilic base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C)Quantitative deprotonation at the alpha-carbon to form the enolate.
AlkylationAlkyl halide (e.g., R-X, where R is a methyl, primary, or secondary alkyl group and X is Br, I)Nucleophilic attack of the enolate on the alkyl halide to form a new C-C bond.
This table outlines the general two-step procedure for the alpha-alkylation of keto esters, a reaction applicable to this compound.

The alpha-carbon of this compound can be halogenated under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate, while in a basic medium, an enolate is the reactive species. libretexts.org Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂) or N-halosuccinimides (NCS, NBS, NIS). tandfonline.comwikipedia.org The introduction of a halogen atom at the alpha-position transforms this carbon into an electrophilic center, opening up possibilities for subsequent cross-coupling reactions.

The resulting α-halo keto ester can participate in various cross-coupling reactions, such as Suzuki, Negishi, or Hiyama couplings, to form a new carbon-carbon bond with an organometallic reagent. For instance, nickel-catalyzed cross-coupling of racemic α-bromoketones with arylzinc reagents has been shown to be an effective method for the synthesis of α-arylketones. nih.gov This stereoconvergent process allows for the generation of tertiary stereocenters. nih.gov Such strategies significantly expand the synthetic utility of this compound by enabling the introduction of aryl, vinyl, or alkyl groups at the alpha-position.

Transformations of the Benzyl Ester Group

The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. It is stable under various reaction conditions but can be selectively removed when desired.

The most common method for the deprotection of benzyl esters is catalytic hydrogenolysis. This typically involves reacting the benzyl ester with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is generally clean and efficient, yielding the corresponding carboxylic acid and toluene (B28343) as the byproduct. This method is advantageous as it is performed under neutral conditions.

Selective De-esterification and Transesterification Reactions

The ester group in this compound is a key functional handle for synthetic manipulation, allowing for its conversion to the corresponding carboxylic acid or other esters.

Selective De-esterification

The cleavage of the benzyl ester to yield 2-oxo-4-phenylbutyric acid can be achieved through several methods, with catalytic transfer hydrogenation being a particularly mild and efficient approach. This method is advantageous as it avoids the use of harsh acidic or basic conditions that could potentially lead to side reactions involving the α-keto group. organic-chemistry.org

Catalytic transfer hydrogenation typically employs a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. sigmaaldrich.com Various hydrogen donors can be utilized, including formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene. acs.orgacsgcipr.org The reaction proceeds under neutral conditions and is often carried out at or near room temperature, preserving the integrity of other functional groups within the molecule. sigmaaldrich.com The general transformation is depicted below:

Reaction Scheme for De-esterification via Catalytic Transfer Hydrogenation

This compound + Hydrogen Donor --(Pd/C)--> 2-Oxo-4-phenylbutyric acid + Toluene

CatalystHydrogen DonorSolventTemperatureYield
10% Pd/CCyclohexeneEthanol (B145695)RefluxHigh
10% Pd/CFormic AcidMethanolRoom Temp.High
Pd(0) EnCat™ 30NPCyclohexene/Acetic AcidEthanolRoom Temp.Efficient

This table presents plausible conditions for the de-esterification of this compound based on general methods for benzyl ester cleavage.

Enzymatic methods also offer a highly selective means of de-esterification. nih.gov Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), and esterases, like the one from Bacillus subtilis, can catalyze the hydrolysis of benzyl esters under mild, aqueous conditions, which is beneficial for complex molecules with sensitive functional groups. nih.gov

Transesterification Reactions

Transesterification is a fundamental reaction for converting one ester into another and can be applied to this compound to generate a library of different esters. This transformation can be catalyzed by acids, bases, or metal catalysts. masterorganicchemistry.com For α-keto esters, specific catalysts are often required to avoid side reactions such as condensation or ketal formation. google.com

A patent for the transesterification of α-ketocarboxylic acid esters suggests the use of tin, titanium, zirconium, or lithium catalysts in an anhydrous alcohol medium to achieve good yields and prevent by-product formation. google.com The use of silica-supported boric acid has also been reported as an efficient heterogeneous catalyst for the transesterification of β-keto esters, a reaction that may have analogous applications for α-keto esters. nih.gov

The general scheme for the transesterification of this compound is as follows:

Reaction Scheme for Transesterification

This compound + R-OH --(Catalyst)--> R-2-oxo-4-phenylbutyrate + Benzyl alcohol

CatalystAlcohol (R-OH)ConditionsProduct
Tin(II) acetylacetonateMethanolAnhydrous, RefluxMethyl 2-oxo-4-phenylbutyrate
Titanium(IV) isopropoxideEthanolAnhydrous, RefluxEthyl 2-oxo-4-phenylbutyrate
Zirconium(IV) chlorideIsopropanolAnhydrous, RefluxIsopropyl 2-oxo-4-phenylbutyrate

This interactive data table illustrates potential transesterification reactions of this compound with various alcohols, based on catalysts reported for α-keto esters. google.com

Modification of the Benzyl Phenyl Ring

The benzyl phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The substitution pattern is governed by the electronic effects of the substituent already present on the ring. In this case, the ring is attached to a methylene (B1212753) group, which is part of an ester functionality (-CH₂-O-C=O-).

Nitration

Nitration of the benzyl phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. ma.edu The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. Due to the directing effect of the -CH₂-O-C=O- group, the substitution is expected to occur primarily at the ortho and para positions.

Reaction Scheme for Nitration

This compound + HNO₃/H₂SO₄ --> o/p-Nitrothis compound + H₂O

ReagentConditionsMajor Products
Conc. HNO₃, Conc. H₂SO₄0-10 °C2-Nitrothis compound and 4-Nitrothis compound

This table outlines the expected products from the nitration of the benzyl phenyl ring of this compound.

Halogenation

Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). studymind.co.uk Similar to nitration, the halogen will be directed to the ortho and para positions of the benzyl phenyl ring.

Reaction Scheme for Halogenation

This compound + X₂ --(Lewis Acid)--> o/p-Halothis compound + HX (X = Cl, Br)

Halogen (X₂)Lewis AcidMajor Products
Br₂FeBr₃2-Bromothis compound and 4-Bromothis compound
Cl₂AlCl₃2-Chlorothis compound and 4-Chlorothis compound

This data table shows the anticipated major products from the halogenation of the benzyl phenyl ring.

Applications of Benzyl 2 Oxo 4 Phenylbutyrate in Advanced Chemical Synthesis and Derived Value Streams

Precursor in Chiral Pharmaceutical Synthesis

The primary application of 2-oxo-4-phenylbutyrate esters is as a precursor in the synthesis of chiral pharmaceuticals, where achieving a specific three-dimensional arrangement of atoms is critical for therapeutic efficacy.

Esters of 2-oxo-4-phenylbutyrate are crucial starting materials for several widely used ACE inhibitors, a class of drugs prescribed for hypertension and heart failure. researchgate.net

One of the most common synthetic strategies involving this intermediate is reductive amination. newdrugapprovals.orgacs.org In this reaction, the ketone group of Ethyl 2-oxo-4-phenylbutyrate reacts with an amine-containing molecule to form an imine, which is then reduced in situ to create a new carbon-nitrogen bond and establish a key stereocenter.

For the synthesis of Benazepril (B1667978) , Ethyl 2-oxo-4-phenylbutyrate is reacted with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one via reductive amination using a reducing agent like sodium cyanoborohydride. newdrugapprovals.orgnewdrugapprovals.org This step directly incorporates the essential (S)-homophenylalanine moiety, which is a critical pharmacophore for ACE inhibitors. newdrugapprovals.orggoogle.com

In the synthesis of Lisinopril , a similar core transformation occurs. One documented route involves the condensation of N⁶-trifluoroacetyl-L-lysyl-L-proline with Ethyl 2-oxo-4-phenyl butyrate (B1204436), which is followed by a catalytic hydrogenation step. nih.gov This sequence builds the backbone of the final drug molecule, with the 2-oxo-4-phenylbutyrate portion providing the N-(1-(S)-ethoxycarbonyl-3-phenylpropyl) group. nih.gov

Table 1: Synthesis of Benazepril via Reductive Amination

StepReactant AReactant BKey ReagentProductReference
Reductive AminationEthyl 2-oxo-4-phenylbutyrate(3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-oneSodium CyanoborohydrideBenazepril (diastereomeric mixture) newdrugapprovals.org

Synthesis of Chiral Building Blocks for Other Bioactive Molecules

Beyond its direct use in the final assembly of drugs, Ethyl 2-oxo-4-phenylbutyrate is a vital precursor for producing other chiral building blocks. The most significant of these is Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). nih.govsigmaaldrich.comdntb.gov.ua This chiral alcohol is synthesized through the highly selective asymmetric reduction of the ketone group in Ethyl 2-oxo-4-phenylbutyrate. nih.govresearchgate.net

This transformation is often accomplished using biocatalytic methods, employing enzymes such as carbonyl reductases from microorganisms like Candida parapsilosis or Saccharomyces cerevisiae. sigmaaldrich.comdntb.gov.ua These enzymatic reductions can achieve very high conversion rates and enantiomeric excess (ee), often exceeding 99%, which is crucial for pharmaceutical synthesis. nih.govresearchgate.net The resulting (R)-HPBE is itself a key precursor for ACE inhibitors. researchgate.netsigmaaldrich.com

While the primary documented use of these building blocks is for ACE inhibitors, the core structure of aryl-ketoesters has been explored for other therapeutic targets. For instance, research into related compounds, specifically ethyl 2,4-dioxo-4-arylbutanoate derivatives, has shown that they can act as Src Kinase inhibitors, indicating potential applications in oncology. ut.ac.ir

Table 2: Key Chiral Building Blocks Derived from Ethyl 2-oxo-4-phenylbutyrate

PrecursorTransformationProductApplicationReference
Ethyl 2-oxo-4-phenylbutyrateAsymmetric BioreductionEthyl (R)-2-hydroxy-4-phenylbutyrateIntermediate for ACE inhibitors nih.govsigmaaldrich.com
Ethyl 2-oxo-4-phenylbutyrateReductive AminationN-(1-(S)-alkoxycarbonyl-3-phenylpropyl) amino acidsCore scaffold of ACE inhibitors google.comnih.gov

Utility as a Synthon in Complex Molecule Construction

In the context of retrosynthetic analysis, Ethyl 2-oxo-4-phenylbutyrate serves as a versatile synthon—a conceptual fragment used to plan the synthesis of a more complex molecule. Specifically, it is recognized as the synthetic equivalent of a chiral α-amino acid synthon, providing the 1-carboxy-3-phenylpropyl side chain that is fundamental to the activity of many 'pril'-type drugs.

The key to its utility is the α-ketoester functionality. The ketone at the C2 position allows for the introduction of a nitrogen atom with high stereocontrol through reductive amination, while the ester at C1 provides a handle for later modification, typically hydrolysis to the final carboxylic acid form, which is essential for binding to the zinc ion in the active site of the angiotensin-converting enzyme. The phenylethyl group at the C4 position provides the required hydrophobic interaction with the enzyme.

Potential in Polymer Chemistry and Advanced Materials Science (as a monomer or modifying agent)

A review of current scientific and patent literature does not indicate that Benzyl (B1604629) 2-oxo-4-phenylbutyrate or its ethyl ester are used as monomers or modifying agents in the fields of polymer chemistry or advanced materials science. The applications of this compound are highly specialized and primarily directed towards the synthesis of fine chemicals and pharmaceutical intermediates, where its specific reactivity is leveraged to build complex, stereochemically defined small molecules. Its potential in materials science remains an unexplored area of research.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Benzyl 2 Oxo 4 Phenylbutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-Resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of Benzyl (B1604629) 2-oxo-4-phenylbutyrate in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

One-dimensional (1D) NMR provides fundamental information about the number and types of protons and carbons in the molecule, while two-dimensional (2D) experiments reveal correlations between nuclei, allowing for a complete structural assignment. youtube.com

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For Benzyl 2-oxo-4-phenylbutyrate, distinct signals are expected for the aromatic protons of the benzyl and phenyl groups, the benzylic methylene (B1212753) protons of the ester, and the two methylene groups of the butyrate (B1204436) chain. The chemical shifts (δ) are influenced by neighboring functional groups, and the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Key signals would include those for the two carbonyl carbons (ester and ketone), the carbons of the two distinct aromatic rings, the benzylic methylene carbon, and the two aliphatic methylene carbons. asianpubs.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the two adjacent methylene groups in the butyrate backbone (at C3 and C4), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal for the benzylic methylene group would show a cross-peak with the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include:

Correlations from the benzylic protons of the ester to the ester carbonyl carbon (C1) and the aromatic carbons of the benzyl group.

Correlations from the methylene protons at C3 to the ketone carbonyl carbon (C2) and the ester carbonyl carbon (C1).

Correlations from the methylene protons at C4 to the phenyl ring carbons and the ketone carbon (C2).

The following table summarizes the predicted NMR data for this compound.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key 2D Correlations
C1 (Ester C=O)-~160-165HMBC from H-5, H-3
C2 (Ketone C=O)-~190-195HMBC from H-3, H-4
C3 (-CH₂-)~3.3-3.5 (t)~35-40COSY with H-4; HSQC with C3; HMBC from H-4
C4 (-CH₂-)~3.0-3.2 (t)~28-33COSY with H-3; HSQC with C4; HMBC from H-3, H-phenyl
C5 (Benzylic -CH₂-)~5.2-5.4 (s)~67-70HSQC with C5; HMBC from H-benzyl
C-Phenyl~7.1-7.3 (m)~126-141HMBC from H-4
C-Benzyl~7.3-7.5 (m)~128-135HMBC from H-5

This compound is a chiral molecule, with the stereocenter located at the carbon bearing the benzyl group in some derivatives, though the parent compound itself is not chiral at the butyrate chain. However, in reactions involving chiral centers, determining the enantiomeric excess (ee) is critical. Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used for this purpose. libretexts.org

These reagents form diastereomeric complexes with the enantiomers of the analyte. libretexts.org Since diastereomers have different physical properties, their NMR signals will have slightly different chemical shifts. By adding a chiral shift reagent to a sample of a chiral derivative of this compound, the signals for the R- and S-enantiomers (e.g., the benzylic methylene protons) will separate into two distinct peaks. The enantiomeric excess can then be calculated by integrating the areas of these separated peaks. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.

ESI is a soft ionization technique that is ideal for confirming the molecular weight of intact molecules with minimal fragmentation. nih.gov When analyzing this compound (C₁₇H₁₆O₃, Molecular Weight: 268.31 g/mol ), ESI-MS would typically be run in positive ion mode. The expected ions would be the protonated molecule [M+H]⁺ at m/z 269.11, and potentially adducts with sodium [M+Na]⁺ at m/z 291.10 or potassium [M+K]⁺ at m/z 307.07. High-resolution mass spectrometry (HRMS) using an ESI source can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz While this compound may have sufficient volatility for GC analysis, derivatization is sometimes employed to improve chromatographic properties or to create more predictable fragmentation. nih.gov

Upon ionization in the mass spectrometer (typically via electron ionization), the molecule will fragment in a characteristic manner. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure.

Predicted Fragmentation Pattern for this compound:

m/z (mass-to-charge ratio) Fragment Ion Structure/Origin
268[C₁₇H₁₆O₃]⁺Molecular Ion (M⁺)
177[C₁₀H₉O₂]⁺Loss of the benzyl group (•CH₂C₆H₅)
105[C₇H₅O]⁺Benzoyl cation, from cleavage adjacent to the phenyl group
91[C₇H₇]⁺Tropylium cation (rearranged benzyl cation)
77[C₆H₅]⁺Phenyl cation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups. The ester carbonyl (C=O) stretch is expected to appear at a higher wavenumber than the ketone carbonyl stretch due to the electron-withdrawing effect of the adjacent oxygen atom. Other key absorptions would include C-H stretches from the aromatic and aliphatic portions of the molecule, C=C stretches from the aromatic rings, and C-O stretches from the ester group.

Predicted Characteristic IR Absorption Bands:

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Phenyl & Benzyl Rings3100-3000
C-H Stretch (Aliphatic)-CH₂- groups3000-2850
C=O Stretch (Ester)α-ketoester~1740-1760 (strong)
C=O Stretch (Ketone)α-ketoester~1720-1740 (strong)
C=C Stretch (Aromatic)Phenyl & Benzyl Rings~1600, ~1450-1500
C-O StretchEster~1250-1100

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a characteristic spectrum is generated that serves as a molecular fingerprint. For this compound, the FT-IR spectrum is distinguished by several key absorption bands that confirm its structural features.

The most prominent peaks are associated with the carbonyl groups. A sharp, strong absorption band is expected for the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. libretexts.org Another strong absorption, corresponding to the α-keto carbonyl (C=O) stretch, is anticipated around 1715-1730 cm⁻¹. pressbooks.puborgchemboulder.com The presence of two distinct carbonyl peaks in this region is a strong indicator of the α-ketoester moiety.

Additional significant absorptions include those for the C-O stretching of the ester group, which are typically found in the 1300-1000 cm⁻¹ region. libretexts.org The aromatic rings (both benzyl and phenyl) give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. Aliphatic C-H stretching from the butyrate chain appears in the 2850-2960 cm⁻¹ region. pressbooks.pub

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Functional Group Intensity
3030 - 3100 C-H Stretch Aromatic Medium
2850 - 2960 C-H Stretch Aliphatic Medium
1735 - 1750 C=O Stretch Ester Strong
1715 - 1730 C=O Stretch Ketone Strong
1450 - 1600 C=C Stretch Aromatic Ring Medium-Weak
1000 - 1300 C-O Stretch Ester Strong

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

For this compound, the C=C stretching modes of the two aromatic rings are expected to produce strong signals in the Raman spectrum, typically around 1600 cm⁻¹. The symmetric "ring-breathing" vibration of the phenyl group may also be observed as a sharp band near 1000 cm⁻¹. s-a-s.org The carbonyl groups (C=O) of the ketone and ester are also Raman active, with their band intensities potentially differing from those in the IR spectrum. researchgate.netcdnsciencepub.com This difference can sometimes provide insight into the molecular conformation. Aliphatic and aromatic C-H stretching vibrations are also visible in the 2800-3100 cm⁻¹ region. The complementarity of FT-IR and Raman allows for a more complete vibrational analysis of the molecule.

Table 2: Expected Raman Shifts for this compound

Raman Shift Range (cm⁻¹) Bond Vibration Functional Group Relative Intensity
3050 - 3070 C-H Stretch Aromatic Strong
2850 - 2960 C-H Stretch Aliphatic Medium
1715 - 1750 C=O Stretch Ketone & Ester Medium
~1600 C=C Stretch Aromatic Ring Strong
~1000 Ring Breathing Phenyl Ring Strong

Chromatographic Techniques for Separation and Purity/Enantiomeric Excess Determination

Chromatography is indispensable for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and separation of non-volatile compounds like this compound. For chiral separation, HPLC utilizing a Chiral Stationary Phase (CSP) is the method of choice. nih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely effective for resolving a broad range of racemates, including ketoesters. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector coated on the silica (B1680970) support. By analyzing the area under the peaks for each eluted enantiomer, the enantiomeric excess can be accurately quantified. A reverse-phase HPLC method using a C18 column can also be employed for purity analysis, though it will not separate the enantiomers. sielc.com

Table 3: Illustrative HPLC Conditions for Chiral Separation of an α-Ketoester

Parameter Condition
Column Chiralpak® AD-H or Chiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Note: Conditions are illustrative and require optimization for this compound.

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. msu.edu It is well-suited for assessing the purity of this compound, particularly for detecting more volatile impurities or starting materials. The retention time in GC is largely governed by the compound's boiling point and its interaction with the stationary phase. msu.edulibretexts.org Given the relatively high boiling point of this compound, a high-temperature stable capillary column (e.g., a non-polar or medium-polarity polysiloxane-based phase) and temperature programming would be necessary for effective analysis. The injector temperature must be set sufficiently high to ensure complete and rapid vaporization without causing thermal degradation. msu.edu

Table 4: Typical Gas Chromatography Parameters for Analysis

Parameter Condition
Column DB-5 or HP-5MS (5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Injector Temperature 280 °C
Oven Program e.g., 150 °C hold 2 min, then ramp 10 °C/min to 300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

X-ray Crystallography for Solid-State Structure Determination (for suitable derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. fiveable.meazolifesciences.com It works by analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam. nih.gov Since this compound is likely a liquid or oil at room temperature, this technique is applied to a suitable solid derivative.

By crystallizing a derivative of the compound, researchers can obtain unambiguous proof of its structure, including bond lengths, bond angles, and conformational details. nih.gov For a chiral compound, analysis of a single crystal containing one enantiomer allows for the determination of its absolute configuration. This technique has been successfully used to elucidate the structures of various α-ketoheterocycle and keto steroid derivatives. pressbooks.pubyoutube.com

Capillary Zone Electrophoresis for Chiral Resolution

Capillary Zone Electrophoresis (CZE), a subset of Capillary Electrophoresis (CE), is a high-efficiency separation technique that can be adapted for chiral resolutions. springernature.com Separation is based on the differential migration of ions in an electric field. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte buffer. nih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. semanticscholar.org They form transient, diastereomeric host-guest complexes with the enantiomers of the analyte. springernature.com The differing stability of these complexes leads to different effective mobilities for each enantiomer, enabling their separation. The method offers advantages such as high resolution, short analysis times, and minimal sample and solvent consumption. Dual cyclodextrin (B1172386) systems can sometimes be employed to enhance separation selectivity. mdpi.com

Table 5: Representative CZE Conditions for Chiral Resolution

Parameter Condition
Capillary Fused silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte Phosphate or Borate buffer
Chiral Selector β-Cyclodextrin or a derivative (e.g., HP-β-CD)
Applied Voltage 15 - 25 kV
Temperature 25 °C
Detection UV (e.g., 214 nm or 254 nm)

Computational Chemistry and Theoretical Studies on Benzyl 2 Oxo 4 Phenylbutyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like benzyl (B1604629) 2-oxo-4-phenylbutyrate. These calculations can determine various molecular properties that are key to understanding its chemical behavior.

The geometry of benzyl 2-oxo-4-phenylbutyrate can be optimized to find its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. For this compound, the carbonyl carbons of the keto and ester groups are expected to be electrophilic sites, while the oxygen atoms are nucleophilic centers.

Table 1: Calculated Electronic Properties of a Related β-Keto Ester (Ethyl 2-oxo-4-phenylbutanoate)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.8 D

Note: Data is for the closely related ethyl 2-oxo-4-phenylbutanoate and is illustrative of the types of properties calculated. The benzyl ester would be expected to have similar, but not identical, values.

Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational changes and interactions with solvent molecules over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes.

A key aspect of MD simulations is the force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a force field such as AMBER or CHARMM would be appropriate.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), the effect of the solvent on its conformation and dynamics can be investigated. This is crucial as solvation can significantly influence reaction rates and equilibria. The simulations can reveal the preferred conformations of the flexible side chains, such as the benzyl and phenylpropyl groups, and the rotational barriers between different conformers. The Radial Distribution Function (RDF) can be calculated from the simulation to understand the structuring of solvent molecules around specific atoms or functional groups of the solute.

Table 2: Typical Parameters in a Molecular Dynamics Simulation of an Organic Molecule in Solution

ParameterExample Value/Setting
Force FieldGROMOS54a7
Solvent ModelSPC/E water
Temperature298 K
Pressure1 bar
Simulation Time100 ns
Time Step2 fs

Structure-Reactivity Relationship (SRR) Modeling for Predictive Synthesis

Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, aims to establish a mathematical correlation between the chemical structure of a molecule and its reactivity in a specific chemical transformation. For the synthesis of this compound or its derivatives, SRR models could be developed to predict reaction yields, rates, or selectivity based on various molecular descriptors.

These descriptors can be derived from the molecule's 2D structure (e.g., topological indices) or 3D structure (e.g., quantum chemical parameters). For instance, in the synthesis of related β-keto esters, descriptors such as the charge on a specific atom, the energy of the LUMO, or steric parameters could be correlated with the observed reaction outcome.

Developing an SRR model typically involves:

Data Set Generation: Synthesizing a series of related compounds and measuring their reactivity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Docking Studies and Enzyme-Substrate Interactions (for biocatalytic applications)

For biocatalytic applications, such as the enzymatic reduction of the ketone group in this compound to produce a chiral alcohol, molecular docking studies are invaluable. Docking is a computational technique that predicts the preferred orientation of a ligand (the substrate) when bound to a receptor (the enzyme's active site).

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the enzyme (e.g., a ketoreductase) and the substrate.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore the possible binding modes of the substrate in the enzyme's active site.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the enzyme's amino acid residues.

These studies can help to rationalize the stereoselectivity of an enzyme, predicting which enantiomer of the product will be preferentially formed. For this compound, docking into the active site of a ketoreductase can reveal how the phenyl and benzyl groups are accommodated, and which face of the ketone is exposed to the hydride donor (NAD(P)H), thus determining the chirality of the resulting alcohol.

Table 3: Key Amino Acid Residues in a Ketoreductase Active Site and Their Potential Interactions with a Keto-Ester Substrate

Residue TypePotential Interaction
Tyrosine, SerineHydrogen bonding with the carbonyl oxygen
Leucine, IsoleucineHydrophobic interactions with the phenyl and benzyl groups
Aspartate, GlutamateElectrostatic interactions

Thermodynamic Studies of Ketoreductase-Catalyzed Reactions

The thermodynamics of the ketoreductase-catalyzed reduction of α-ketoesters have been experimentally studied, providing valuable data for understanding the feasibility and equilibrium position of such reactions. A study on the reduction of the closely related ethyl 2-oxo-4-phenylbutyrate in n-hexane provides key thermodynamic parameters. nist.gov

The equilibrium constant (K) for the reaction is a measure of the extent to which the reaction proceeds to completion. From the equilibrium constant, the standard Gibbs free energy change (ΔG°) can be calculated, which indicates the spontaneity of the reaction. The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) provide further insight into the energetic and entropic contributions to the reaction.

These experimental thermodynamic data can be compared with results from quantum chemical calculations to validate the computational models and provide a more complete understanding of the reaction. nist.gov

Table 4: Experimental Thermodynamic Data for the Ketoreductase-Catalyzed Reduction of Ethyl 2-Oxo-4-Phenylbutyrate in n-Hexane at 298.15 K nist.gov

Thermodynamic ParameterValue
Equilibrium Constant (K)0.43 ± 0.04
Standard Gibbs Free Energy Change (ΔrG°m)2.1 ± 0.2 kJ·mol⁻¹
Standard Enthalpy Change (ΔrH°m)-13.1 ± 1.0 kJ·mol⁻¹
Standard Entropy Change (ΔrS°m)-51 ± 3 J·K⁻¹·mol⁻¹

Note: The data is for the reduction of ethyl 2-oxo-4-phenylbutyrate by 2-propanol, catalyzed by a ketoreductase. The negative enthalpy change indicates that the reaction is exothermic, while the negative entropy change suggests a more ordered system in the products.

Process Development and Industrial Scalability of Benzyl 2 Oxo 4 Phenylbutyrate Production

Reactor Design and Engineering for Optimized Yield and Efficiency

The choice of reactor is paramount in optimizing the yield and efficiency of Benzyl (B1604629) 2-Oxo-4-Phenylbutyrate synthesis. Both batch and continuous flow reactors are viable options, each with distinct advantages and disadvantages.

Batch Reactors: Batch reactors are commonly employed for smaller production scales and for processes with long reaction times. They offer flexibility in handling various reaction volumes and are easier to clean and maintain. For the synthesis of Benzyl 2-Oxo-4-Phenylbutyrate, a typical batch reactor setup would involve a glass-lined or stainless steel vessel equipped with a heating/cooling jacket for precise temperature control, an agitator for ensuring homogeneity, and ports for the addition of reactants and removal of samples.

Key design considerations for a batch reactor for this process include:

Heat Transfer: Efficient heat removal is critical, especially during exothermic reactions, to prevent side reactions and ensure product stability.

Mass Transfer: The agitator design and speed must be optimized to ensure efficient mixing of the reactants and catalyst, which is crucial for maximizing the reaction rate and yield.

Material of Construction: The reactor material must be resistant to corrosion from the reactants and catalysts used in the synthesis.

Continuous Flow Reactors: Continuous flow reactors, such as Plug Flow Reactors (PFRs) or Continuous Stirred Tank Reactors (CSTRs), are increasingly being adopted for the production of specialty chemicals due to their enhanced safety, better heat and mass transfer, and potential for automation. continuuspharma.com For the synthesis of α-ketoesters like this compound, continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.govresearchgate.net

A continuous process could involve pumping the reactants through a heated tube or a series of interconnected CSTRs containing an immobilized catalyst. This setup allows for a smaller reactor footprint and reduced operational hazards. The use of mesofluidic flow equipment can further enhance the efficiency of such processes. nih.govresearchgate.net

Reactor TypeAdvantagesDisadvantagesSuitability for this compound Production
Batch Reactor - Flexible for various production volumes- Easier to clean and maintain- Lower initial capital investment for smaller scales- Less efficient heat and mass transfer- Potential for batch-to-batch variability- Less safe for highly exothermic reactionsSuitable for initial small to medium-scale production.
Continuous Flow Reactor (PFR/CSTR) - Excellent heat and mass transfer- Improved safety and process control- Higher throughput and consistency- Potential for automation- Higher initial capital investment- Less flexible for varying production scales- Potential for clogging with solid catalysts or productsIdeal for large-scale, dedicated manufacturing with optimized and continuous production. continuuspharma.com

Implementation of Green Chemistry Principles in Scaled-Up Syntheses

The integration of green chemistry principles into the industrial production of this compound is essential for environmental sustainability and economic competitiveness.

The choice of solvent can significantly impact the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that pose environmental and health risks. Green alternatives include:

Solvent-Free Conditions: Where feasible, conducting the synthesis without a solvent is the most environmentally friendly option. Transesterification of β-keto esters has been successfully carried out under solvent-free conditions using recyclable heterogeneous catalysts. nih.gov

Green Solvents: If a solvent is necessary, options like ionic liquids, supercritical fluids, or bio-derived solvents should be considered. For transesterification processes, co-solvents such as diethyl ether, tert-butyl methyl ether, and tetrahydrofuran (B95107) have been shown to improve reaction efficiency. researchgate.netipbeja.pt

Solvent Recycling: Implementing a solvent recovery and recycling system can significantly reduce waste and operational costs. Distillation and membrane filtration are common techniques for solvent purification and reuse.

Catalysts are crucial for enhancing reaction rates and selectivity. The ability to recover and reuse catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: The use of solid catalysts simplifies product separation and catalyst recovery. mdpi.com For esterification, silica-supported boric acid has been demonstrated as an effective and recyclable heterogeneous catalyst. nih.gov Simple zinc(II) salts have also been shown to be effective and recyclable for fatty acid esterification. acs.orgnih.gov

Homogeneous Catalyst Recycling: While homogeneous catalysts can be more active, their separation from the product stream can be challenging. Techniques such as precipitation of the catalyst followed by filtration can be employed. For instance, in certain esterification reactions, the catalyst can be recovered as an insoluble salt. acs.orgnih.gov In some adipic acid synthesis processes, catalyst metals are recovered from the aqueous phase after ester removal and recycled. epo.org

Green Chemistry ApproachImplementation Strategy for this compound ProductionPotential Benefits
Benign Solvents - Explore solvent-free transesterification.- Utilize co-solvents like THF or tBME to enhance reaction rates. researchgate.netipbeja.pt- Reduced VOC emissions.- Improved worker safety.- Lower solvent purchasing and disposal costs.
Catalyst Recovery - Employ heterogeneous catalysts like silica-supported boric acid. nih.gov- Develop precipitation and filtration methods for homogeneous catalysts. acs.orgnih.gov- Reduced catalyst waste.- Lower production costs.- Minimized environmental impact of heavy metals.

Quality Control and Assurance in Commercial Production

Stringent quality control (QC) and quality assurance (QA) are non-negotiable in the commercial production of pharmaceutical intermediates like this compound. A comprehensive QC/QA program ensures the final product meets the required specifications for purity, identity, and consistency.

Key quality control parameters and analytical techniques include:

Assay and Purity: The purity of this compound is typically determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of 98% or higher is often required for pharmaceutical applications. nbinno.com

Impurity Profiling: HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify any impurities. These may include starting materials, by-products, or degradation products. Strict limits are set for known and unknown impurities. nbinno.com

Moisture Content: Karl Fischer titration is the standard method for determining the water content, as excess moisture can lead to hydrolysis of the ester. A typical specification is ≤ 0.5%. nbinno.com

Physical Properties: Appearance (e.g., clear, colorless to pale yellow liquid), refractive index, and density are also monitored as indicators of product quality and consistency.

A robust QA program involves implementing Standard Operating Procedures (SOPs) for all stages of production, from raw material sourcing to final product packaging and release. This includes equipment calibration, process validation, and documentation of all manufacturing steps.

ParameterAnalytical MethodTypical Specification
Assay/Purity Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)≥ 98.0% nbinno.com
Impurity Profile HPLC, Gas Chromatography-Mass Spectrometry (GC-MS)Specific limits for known and unknown impurities. nbinno.com
Moisture Content Karl Fischer Titration≤ 0.5% nbinno.com
Appearance Visual InspectionClear, colorless to pale yellow liquid
Identity Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR)Conforms to reference spectrum

Techno-Economic Evaluation of Manufacturing Routes

A thorough techno-economic evaluation (TEE) is crucial for assessing the commercial viability of different manufacturing routes for this compound. A TEE involves analyzing the capital and operating costs associated with a production process to determine its profitability.

Key components of a techno-economic evaluation include:

Capital Expenditure (CAPEX): This includes the cost of equipment (reactors, distillation columns, etc.), installation, and infrastructure. The choice of reactor (batch vs. continuous) significantly impacts CAPEX.

Operating Expenditure (OPEX): This encompasses the costs of raw materials, energy, labor, maintenance, and waste disposal. Raw material costs are often the largest contributor to OPEX. osti.gov

Process Simulation: Software such as Aspen Plus can be used to model the production process, perform mass and energy balances, and estimate equipment sizes and utility consumption. thaiscience.info

Profitability Analysis: Key financial metrics such as Net Present Value (NPV), Internal Rate of Return (IRR), and Payback Period are calculated to assess the economic feasibility of the project. Sensitivity analysis is also performed to understand the impact of variables like raw material prices and product selling price on profitability. nrel.gov

A comparative techno-economic analysis of different synthesis routes (e.g., Grignard-based vs. transesterification) would be necessary to select the most economically advantageous process for industrial-scale production. For instance, a process with a higher initial CAPEX, such as a continuous manufacturing setup, may offer lower OPEX and higher profitability in the long run due to better efficiency and automation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of benzyl 2-oxo-4-phenylbutyrate in laboratory settings?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst efficiency). For esterification reactions, anhydrous conditions and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are critical. Purification via column chromatography (using hexane/ethyl acetate gradients) or recrystallization (from ethanol or acetone) is recommended to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR to track carbonyl peak shifts (~1700–1750 cm⁻¹) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), the methylene group adjacent to the ketone (δ 3.5–4.0 ppm), and the ketone carbonyl (no direct proton signal but inferred from adjacent splitting).
  • ¹³C NMR : Key peaks include the ester carbonyl (δ ~165–170 ppm) and the ketone carbonyl (δ ~200–210 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 270–280 (exact mass depends on isotopic composition). Fragmentation patterns may include loss of the benzyl group (91 Da) or the ester moiety .

Q. What methodologies are recommended for assessing the purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. A gradient elution (e.g., acetonitrile/water) resolves impurities. Alternatively, gas chromatography (GC) with flame ionization detection is suitable if the compound is volatile under heated conditions. Validate purity by comparing melting points (if crystalline) or differential scanning calorimetry (DSC) to literature values .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : The ketone group in the structure may lead to keto-enol tautomerism, complicating stereochemical analysis. Use chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomers. Dynamic NMR at low temperatures (-40°C) can slow tautomerism and clarify splitting patterns. X-ray crystallography is definitive for absolute configuration determination .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the ester and ketone functionalities. Store in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize degradation. Avoid prolonged exposure to light (UV radiation accelerates decomposition). Stability studies using accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can quantify degradation products like benzoic acid or phenylbutyric acid derivatives .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Reproduce experiments using rigorously purified material (≥98% purity by HPLC). Validate biological assays with positive/negative controls and standardized protocols (e.g., OECD guidelines). Cross-reference with structural analogs (e.g., ethyl 2-oxo-4-phenylbutyrate) to isolate structure-activity relationships .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during nucleophilic substitution at the ketone position of this compound?

  • Methodological Answer : Protect the ketone as a ketal or enol ether prior to substitution. Use non-polar solvents (e.g., toluene) to reduce nucleophile aggregation. Monitor reaction progress via in-situ IR to detect unexpected intermediates. Post-reaction, hydrolyze protecting groups under mild acidic conditions (e.g., 1M HCl in THF/water) .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the ketone group as a hydrogen bond acceptor. Simulate binding affinities to target enzymes (e.g., proteases or oxidoreductases). Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and mutagenesis studies to identify critical binding residues .

Safety & Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL 2-OXO-4-PHENYLBUTYRATE
Reactant of Route 2
Reactant of Route 2
BENZYL 2-OXO-4-PHENYLBUTYRATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.